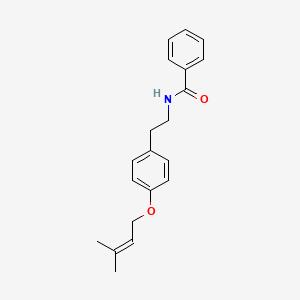
(((tert-Butoxycarbonyl)(methyl)amino)methyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({(tert-butoxy)carbonylamino}methyl)boronic acid: is a compound that combines the properties of boronic acids and carbamates. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical reactions and applications. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be removed under acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions: The Boc group can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The boronic acid moiety can be introduced through various methods, including the reaction of an organoborane with an appropriate electrophile.
Industrial Production Methods: Industrial production of ({(tert-butoxy)carbonylamino}methyl)boronic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in the Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in the case of Suzuki-Miyaura coupling.
科学的研究の応用
Chemistry:
Catalysis: Boronic acids are used as catalysts in various organic reactions.
Synthesis: They are key intermediates in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Boronic acids can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
Drug Development: They are used in the design of enzyme inhibitors and other therapeutic agents.
Medicine:
Diagnostics: Boronic acids are used in the development of sensors for glucose and other biomolecules.
Therapeutics: They are explored as potential treatments for diseases such as cancer and diabetes.
Industry:
Materials Science: Boronic acids are used in the development of advanced materials, including polymers and nanomaterials.
Agriculture: They are used in the formulation of agrochemicals.
作用機序
The mechanism of action of ({(tert-butoxy)carbonylamino}methyl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid moiety can interact with diols and other nucleophiles, while the Boc-protected amine can be deprotected under acidic conditions to reveal a reactive amine group. This dual functionality allows the compound to participate in a wide range of chemical and biological processes .
類似化合物との比較
Phenylboronic acid: Another boronic acid with similar reactivity but different structural features.
Methylboronic acid: A simpler boronic acid with a methyl group instead of the Boc-protected amine.
Carbamates: Compounds with similar protecting group chemistry but lacking the boronic acid functionality.
Uniqueness: The uniqueness of ({(tert-butoxy)carbonylamino}methyl)boronic acid lies in its combination of boronic acid and carbamate functionalities. This allows it to participate in a broader range of reactions and applications compared to compounds with only one of these functionalities .
特性
分子式 |
C7H16BNO4 |
|---|---|
分子量 |
189.02 g/mol |
IUPAC名 |
[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methylboronic acid |
InChI |
InChI=1S/C7H16BNO4/c1-7(2,3)13-6(10)9(4)5-8(11)12/h11-12H,5H2,1-4H3 |
InChIキー |
DNAUCLMJQJWFCC-UHFFFAOYSA-N |
正規SMILES |
B(CN(C)C(=O)OC(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


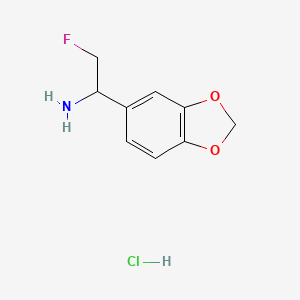
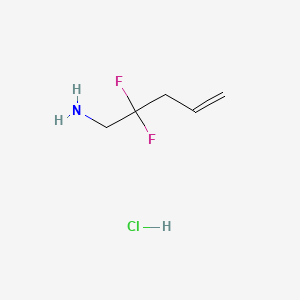
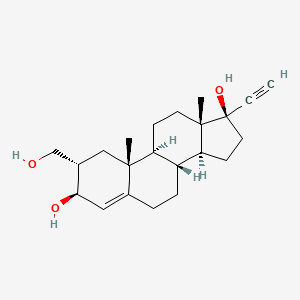
![3-(4-Bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13452412.png)
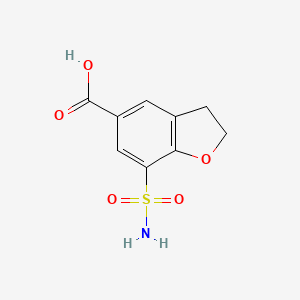
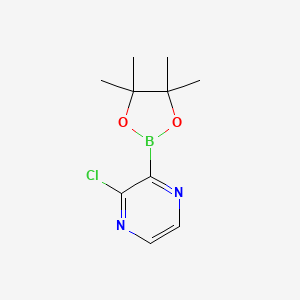
![3,3-Difluorospiro[3.4]octane-1-carboxylic acid](/img/structure/B13452441.png)
![tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate](/img/structure/B13452459.png)
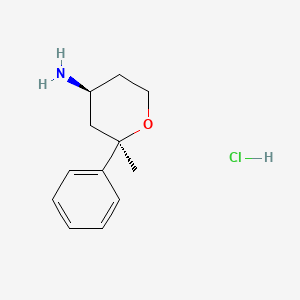
![2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]aceticacid](/img/structure/B13452468.png)
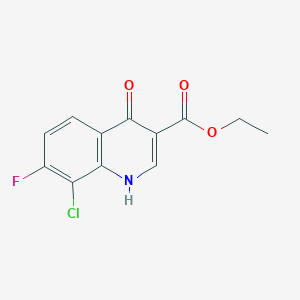
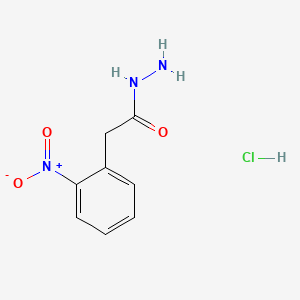
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)
